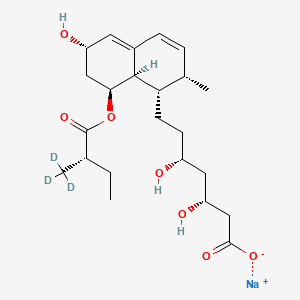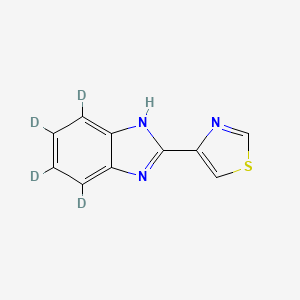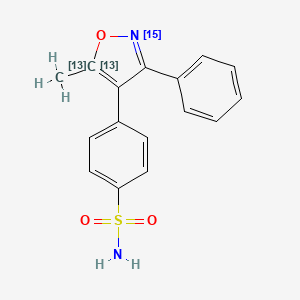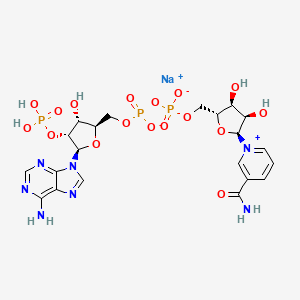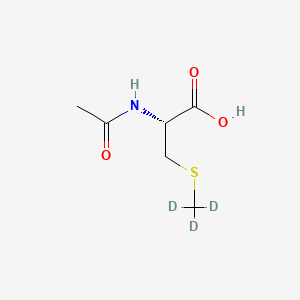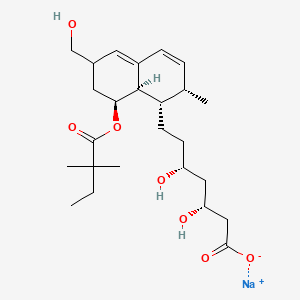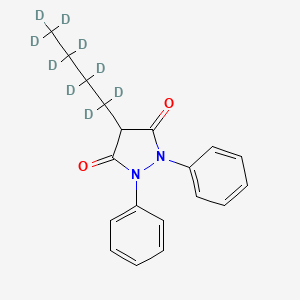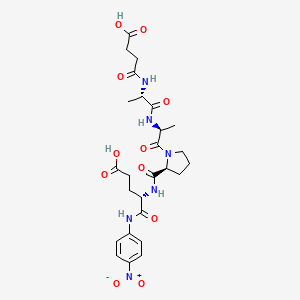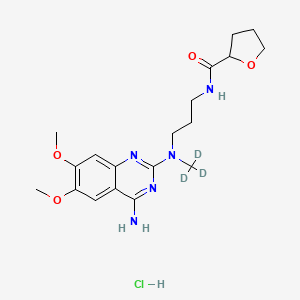
Alfuzosin-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alfuzosin-d3 Hydrochloride is a deuterated form of Alfuzosin Hydrochloride, which is an alpha-1 adrenergic antagonist. It is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland, leading to urinary difficulties in men . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Alfuzosin due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alfuzosin-d3 Hydrochloride involves multiple steps, starting from veratraldehyde. The nitration of veratraldehyde produces 6-nitroveratraldehyde, which is then oxidized to the corresponding acid. This acid undergoes halogenation with thionyl chloride, followed by amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide. The nitro group is then reduced to form 2-amino-4,5-dimethoxybenzamide, which reacts with urea to produce 6,7-dimethoxyquinazoline-2,4-dione. This compound is further reacted with appropriate reagents to introduce the deuterium atoms and form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Alfuzosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions include various quinazoline derivatives and substituted benzamides, which are intermediates in the synthesis of this compound .
科学的研究の応用
Alfuzosin-d3 Hydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: The deuterated form helps in tracing the metabolic pathways and understanding the drug’s absorption, distribution, metabolism, and excretion.
Biological Research: Used to study the effects of alpha-1 adrenergic antagonists on prostate and bladder tissues.
Medical Research: Investigates the therapeutic potential and side effects of Alfuzosin in treating BPH and other related conditions.
Industrial Applications: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Alfuzosin-d3 Hydrochloride works by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing BPH symptoms. The compound also reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation .
類似化合物との比較
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for BPH treatment.
Doxazosin: Used for both BPH and hypertension.
Terazosin: Similar to Doxazosin, used for BPH and hypertension.
Uniqueness
Alfuzosin-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other alpha-1 adrenergic antagonists, Alfuzosin has a lower incidence of retrograde ejaculation, making it a preferred choice for many patients .
特性
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
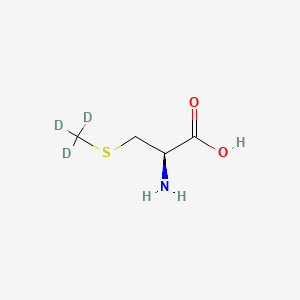

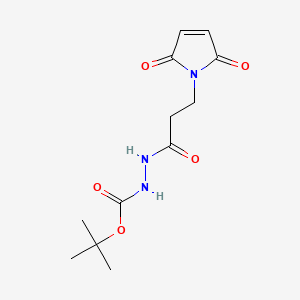
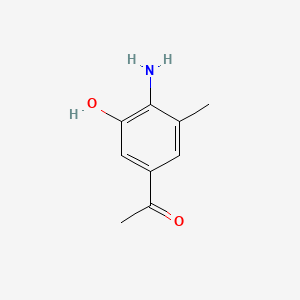
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
